N-ヒドロキシチオフェン-2-カルボキシミドアミド

概要

説明

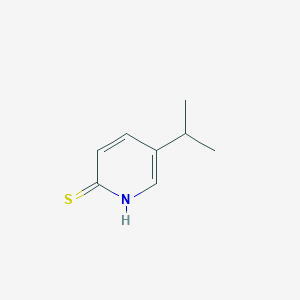

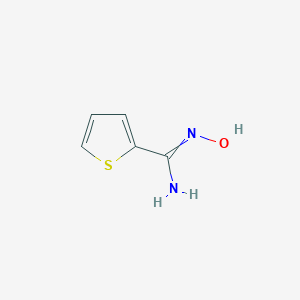

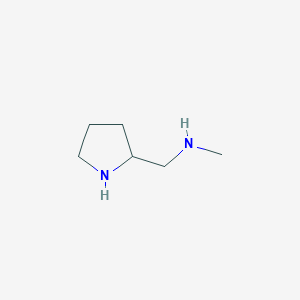

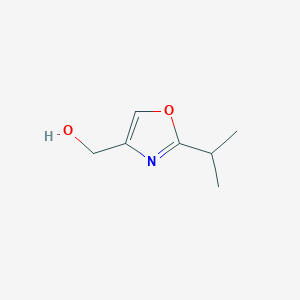

チオフェン-2-アミドオキシムは、2位にアミドオキシム基が置換された複素環式化合物です。チオフェン環は、1つの硫黄原子を含む5員環の芳香族環です。 アミドオキシムは、様々な生物学的効果を持つ一酸化窒素を放出する能力で知られています .

2. 製法

合成ルートと反応条件: チオフェン-2-アミドオキシムは、いくつかの方法で合成することができます。一般的な手法の1つは、チオフェン-2-カルボキサミドとヒドロキシルアミンを塩基性条件下で反応させることです。この反応は一般的に以下のように進行します。

- チオフェン-2-カルボキサミドをエタノールなどの適切な溶媒に溶解します。

- 塩酸ヒドロキシルアミンと炭酸ナトリウムなどの塩基を加えます。

- 混合物を数時間還流します。

- 反応混合物を冷却し、ろ過または抽出によって生成物を単離します。

工業生産方法: チオフェン-2-アミドオキシムの工業生産は、同様の合成ルートを大規模で行う場合がありますが、連続フロー反応器や最適化された反応条件を使用することで、収率と純度を向上させることができます。

科学的研究の応用

チオフェン-2-アミドオキシムは、幅広い科学研究に用いられています。

化学: より複雑な分子や材料を合成するためのビルディングブロックとして使用されます。

生物学: この化合物が一酸化窒素を放出する能力は、一酸化窒素を伴う生物学的プロセスを研究する際に貴重です。

医学: 一酸化窒素経路を標的とする薬剤の開発における潜在的な応用。

Safety and Hazards

N-Hydroxythiophene-2-carboximidamide is classified as a dangerous substance. It has hazard statements H301-H315-H318-H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, at room temperature .

作用機序

チオフェン-2-アミドオキシムの作用機序は、酸化時に一酸化窒素を放出する能力に基づいています。このプロセスは、シトクロムP450などの酵素によって触媒されます。 放出された一酸化窒素は、グアニル酸シクラーゼなどの様々な分子標的と相互作用することができ、血管拡張やその他の生理学的効果をもたらします .

類似化合物:

チオフェン-2-カルボキサミド: チオフェン-2-アミドオキシムの前駆体。

チオフェン-2-ニトリル: チオフェン-2-アミドオキシムの酸化生成物。

チオフェン-2-アミン: チオフェン-2-アミドオキシムの還元生成物。

独自性: チオフェン-2-アミドオキシムは、アミドオキシム官能基によって独特の化学反応性と生物学的活性を有することが特徴です。 一酸化窒素を放出する能力は、他のチオフェン誘導体とは異なり、研究と産業応用の両方で貴重です .

準備方法

Synthetic Routes and Reaction Conditions: Thiophene-2-amidoxime can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxamide with hydroxylamine under basic conditions. The reaction typically proceeds as follows:

- Dissolve thiophene-2-carboxamide in a suitable solvent such as ethanol.

- Add hydroxylamine hydrochloride and a base such as sodium carbonate.

- Heat the mixture to reflux for several hours.

- Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods: Industrial production of thiophene-2-amidoxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

化学反応の分析

反応の種類: チオフェン-2-アミドオキシムは、次のような様々な化学反応を起こします。

酸化: 四酢酸鉛や炭酸銀などの酸化剤を用いると、ニトリルに変換することができます.

還元: チオフェン-2-アミドオキシムの還元は、対応するアミンを与えることができます。

置換: アミドオキシム基は求核置換反応に参加し、様々な誘導体を与えることができます。

一般的な試薬と条件:

酸化: 四酢酸鉛、炭酸銀。

還元: 適切な触媒を用いた水素ガス。

置換: ハロアルカンやアシルクロリドなどの求核剤。

主な生成物:

酸化: チオフェン-2-ニトリル。

還元: チオフェン-2-アミン。

置換: 様々な置換チオフェン誘導体。

類似化合物との比較

Thiophene-2-carboxamide: The precursor to thiophene-2-amidoxime.

Thiophene-2-nitrile: An oxidation product of thiophene-2-amidoxime.

Thiophene-2-amine: A reduction product of thiophene-2-amidoxime.

Uniqueness: Thiophene-2-amidoxime is unique due to its amidoxime functional group, which imparts distinct chemical reactivity and biological activity. Its ability to release nitric oxide sets it apart from other thiophene derivatives, making it valuable in both research and industrial applications .

特性

IUPAC Name |

N'-hydroxythiophene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMNPRXPUZINOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968017 | |

| Record name | N'-Hydroxythiophene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53370-51-7, 1164246-20-1 | |

| Record name | N-Hydroxy-2-thiophenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53370-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [C(Z)]-N′-Hydroxy-2-thiophenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1164246-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Hydroxythiophene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2-carboxamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

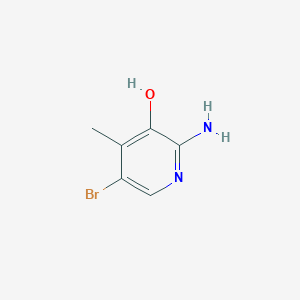

Q1: What is the mechanism of action of N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide as an indoleamine 2,3-dioxygenase (IDO) inhibitor?

A1: While the provided research abstract [] does not detail the specific interactions of N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide with IDO, it highlights the compound's discovery and development as a novel IDO inhibitor. Generally, IDO inhibitors work by blocking the enzyme's active site, preventing the conversion of tryptophan to kynurenine. This inhibition can have downstream effects on the immune system, as kynurenine is involved in regulating immune responses. Further research is needed to elucidate the precise binding mode and inhibitory kinetics of this specific compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)

![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)

![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)

![4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid](/img/structure/B171154.png)